2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester
Description
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester is a heterocyclic organic compound featuring a benzothiazole core substituted with two chlorine atoms at positions 2 and 4, and a carboxylic acid methyl ester group at position 5. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. However, none of the provided evidence sources directly describe this compound, limiting the ability to contextualize its synthesis, reactivity, or applications. The available data instead focuses on structurally distinct methyl esters (e.g., fatty acid, diterpene, or amino acid derivatives), which are discussed below for general comparison.
Properties
IUPAC Name |
methyl 2,4-dichloro-1,3-benzothiazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c1-14-8(13)4-2-3-5(10)6-7(4)15-9(11)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHSPTKXEGGSMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Benzothiazole Derivatives
One classical approach involves chlorination of benzothiazole precursors substituted at the 2-position by mercapto or hydroxyl groups. The chlorination is typically performed using chlorine gas or milder chlorinating agents to introduce chlorine atoms at the 2 and 4 positions. However, this method requires careful control to avoid over-chlorination or side reactions.
- Known industrial processes use chlorinating agents such as thionyl chloride but require handling excess reagent hydrolysis and pH adjustment with sodium hydroxide to neutralize byproducts.
- Alternative routes employ Sandmeyer-type reactions starting from 2-amino-benzothiazoles, involving diazotization followed by copper-catalyzed chlorination, but these methods suffer from technical feasibility and scale-up issues.
Esterification of Carboxylic Acid Group
The methyl esterification of the carboxylic acid group at position 7 is commonly achieved via Fischer esterification:
- The carboxylic acid derivative is refluxed with methanol in the presence of an acid catalyst such as sulfuric acid.
- Typical conditions involve heating at 50–65°C overnight or refluxing for 1–2 hours.
- After reaction completion, neutralization with sodium bicarbonate or sodium hydroxide is performed, followed by extraction with organic solvents like ethyl acetate and drying over anhydrous sodium sulfate.
This method yields the methyl ester with high purity and is widely used due to its simplicity and efficiency.
Stepwise Synthetic Route Example
A representative synthetic route based on literature procedures for related benzothiazole carboxylate esters is as follows:
This stepwise approach ensures controlled functionalization and substitution, minimizing side reactions.
Alternative Synthetic Strategies
Knoevenagel Condensation
Industrial and Environmental Considerations
- Use of chlorinating agents such as phosphorus pentachloride and phosgene is avoided due to toxicity and handling difficulties.
- Thionyl chloride, although effective, requires careful neutralization of hydrolysis products and pH control.
- Alternative solvents like toluene, chloroform, tetrahydrofuran, or methyl tert-butyl ether are preferred over benzene due to toxicity concerns during esterification.
- Reaction conditions are optimized to balance yield, purity, and environmental impact.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Chlorination of benzothiazole derivatives | Thionyl chloride, chlorine gas | Controlled temperature, pH adjustment | Direct halogenation | Toxic reagents, moderate yield |
| Sandmeyer reaction from 2-amino-benzothiazoles | Diazotization, copper catalyst | Acidic aqueous medium | Specific substitution | Complex, scale-up issues |
| Fischer esterification | Methanol, sulfuric acid | Reflux or 50–65°C overnight | High yield, simple | Requires acid neutralization |
| Knoevenagel condensation | Benzothiazole derivative, aldehyde/ketone, base | Mild heating | Versatile substitution | Requires precursor synthesis |
| Alkylation (Williamson/Mitsunobu) | Alkyl halides, bases, triphenylphosphine, DIAD | Room temperature to mild heating | Introduces alkoxy substituents | Multi-step, sensitive reagents |
Chemical Reactions Analysis
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
DCBM serves as an intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for creating pharmaceuticals and agrochemicals.
- Key Reactions :
- Nucleophilic substitution reactions where chlorine atoms can be replaced by nucleophiles.
- Hydrolysis to yield the corresponding carboxylic acid and methanol.
Medicinal Chemistry
The compound exhibits potential biological activities that make it a candidate for drug development. Research indicates that DCBM may interact with specific biological targets, influencing enzymatic activity or receptor modulation.
- Case Study : A study investigating the antibacterial properties of DCBM found that it inhibited the growth of certain bacterial strains, suggesting its potential as an antibiotic agent .
Materials Science
In materials science, DCBM is utilized in the preparation of polymers with tailored properties. Its unique structure contributes to the physical and chemical characteristics of the resultant materials.
- Application Example : DCBM has been used in developing coatings that exhibit improved resistance to environmental degradation .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Used in pharmaceutical synthesis |
| Medicinal Chemistry | Potential antibacterial agent | Inhibits growth of specific bacteria |
| Materials Science | Used in polymer production | Enhances durability and resistance of materials |
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
Fatty Acid Methyl Esters (FAMEs)
- Examples : Palmitic acid methyl ester, stearic acid methyl ester, oleic acid methyl ester ().



- Structural Differences : FAMEs lack heterocyclic or halogenated moieties. Their biological roles (e.g., lipid metabolism biomarkers) and analytical detection methods (GC-MS) are well-documented .
- Functional Comparison : Unlike 2,4-dichlorobenzothiazole derivatives, FAMEs are primarily studied for metabolic profiling, energy storage, and as biodiesel precursors .
Diterpene Methyl Esters
- Examples : Sandaracopimaric acid methyl ester, torulosic acid methyl ester ().


- Structural Differences : These are tricyclic diterpenes with methyl ester groups, derived from plant resins. They lack halogenation and benzothiazole rings.
- Functional Comparison : These esters exhibit antimicrobial and anti-inflammatory properties, but their mechanisms differ from halogenated benzothiazoles, which often target enzyme inhibition or receptor binding .
Amino Acid-Derived Methyl Esters
- Examples: 2-Oxobutyric acid methyl ester, 3-oxohexanoic acid methyl ester ().
- Structural Differences : These are aliphatic esters with keto groups, used in enzymatic studies (e.g., transaminase activity assays).
- Functional Comparison: Their reactivity centers on keto-enol tautomerism, unlike the electrophilic chlorine substituents in 2,4-dichlorobenzothiazole derivatives, which may confer pesticidal or medicinal activity .
Benzimidazole-Derived Methyl Esters
- Example : 2-Ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid methyl ester ().
- Structural Comparison : This compound shares a heterocyclic core (benzimidazole) and ester functionality but lacks chlorine substituents and a benzothiazole system.
- Functional Comparison : Such esters are often intermediates in drug synthesis (e.g., antihypertensives), whereas chlorinated benzothiazoles may prioritize bioactivity through halogen bonding .
Key Limitations in the Evidence
- No Direct Data: The provided evidence lacks studies on halogenated benzothiazole esters.
- Class-Specific Insights: Methyl esters of fatty acids, diterpenes, and amino acids differ fundamentally in reactivity and application from halogenated benzothiazole derivatives.
Suggested Research Directions
To fill knowledge gaps, future studies should:
Characterize the synthetic pathways for 2,4-dichlorobenzothiazole-7-carboxylic acid methyl ester.
Compare its electronic properties (e.g., logP, dipole moments) with non-halogenated benzothiazole esters.
Evaluate bioactivity against structurally related agrochemicals (e.g., thioflavin derivatives).
Biological Activity
2,4-Dichlorobenzothiazole-7-carboxylic acid methyl ester (DCBM) is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure and Properties
DCBM is characterized by the presence of a benzothiazole ring, which contributes significantly to its biological activity. The structure can be represented as follows:
This compound contains two chlorine atoms at the 2 and 4 positions on the benzene ring, enhancing its reactivity and interaction with biological targets.
The biological activity of DCBM is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : DCBM has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may interact with specific receptors, altering signal transduction pathways that regulate cellular functions.
Biological Activity
Research indicates that DCBM exhibits several notable biological activities:
- Antimicrobial Activity : Studies have demonstrated that DCBM possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
- Anticancer Potential : DCBM has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. The compound's ability to inhibit cell growth was observed in various cancer types, including breast and colon cancer .
- Anti-inflammatory Effects : Preliminary data suggest that DCBM may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological significance of DCBM:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of DCBM against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating significant antibacterial potential.
- Anticancer Activity : In a study focusing on breast cancer cell lines (MCF-7), DCBM treatment resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls .
- Inflammation Models : In animal models of acute inflammation induced by carrageenan, administration of DCBM significantly reduced paw edema compared to the control group, suggesting its anti-inflammatory properties .
Research Findings Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





